Tetrakis(ethylmethylamino)zirconium is a coordination compound of zirconium characterized by its four ethylmethylamino ligands. This compound is significant in materials science, particularly in the field of thin film deposition for semiconductor applications. It serves as a precursor in chemical vapor deposition processes, enabling the formation of zirconium oxide films.
Tetrakis(ethylmethylamino)zirconium is classified as a metal amide complex. It is synthesized from zirconium tetrachloride and ethylmethylamine, which are readily available reagents. This compound falls under the category of organometallic compounds, specifically those involving transition metals and nitrogen-containing ligands.
The synthesis of tetrakis(ethylmethylamino)zirconium typically involves several key steps:
The molecular structure of tetrakis(ethylmethylamino)zirconium features a central zirconium atom coordinated by four ethylmethylamino ligands. The coordination geometry around the zirconium atom is typically tetrahedral due to the four bidentate ligands.
This structure allows for significant volatility and reactivity, which are desirable properties for its applications in thin film deposition.
Tetrakis(ethylmethylamino)zirconium can undergo various chemical reactions, particularly in the context of thin film deposition:
These reactions are crucial for creating high-quality dielectric layers in microelectronics.
The mechanism of action for tetrakis(ethylmethylamino)zirconium in thin film applications involves its vaporization followed by chemical reactions on substrate surfaces:
This process results in the formation of uniform and adherent thin films that are essential for electronic devices.
These properties make tetrakis(ethylmethylamino)zirconium suitable for various applications in materials science.
Tetrakis(ethylmethylamino)zirconium has several important scientific uses:
Tetrakis(ethylmethylamino)zirconium (TEMAZ), with the chemical formula Zr[N(CH₃)(C₂H₅)]₄, emerged as a significant organozirconium compound following foundational work in mid-20th century organometallic chemistry. The broader field of organozirconium chemistry began with John M. Birmingham and Geoffrey Wilkinson’s 1954 synthesis of zirconocene dibromide (Cp₂ZrBr₂), which established the structural viability of zirconium-carbon bonds [3] [9]. This pioneering research unlocked systematic studies into zirconium coordination complexes. TEMAZ itself belongs to the class of homoleptic zirconium amides developed in the 1980s–1990s, designed to address processing challenges in semiconductor manufacturing. Unlike early cyclopentadienyl-based complexes, TEMAZ’s tetrahedral coordination and volatile nature (boiling point: 81°C) made it ideal for vapor deposition techniques [2] [7]. Its commercialization coincided with the rise of high-κ dielectrics, positioning TEMAZ as a critical precursor for zirconium oxide thin films.
TEMAZ exemplifies the broader significance of alkylamido ligands in modulating zirconium’s reactivity. Structurally, it features a central zirconium atom tetrahedrally coordinated to four bidentate (ethylmethyl)amido (EMA) ligands (–N(CH₃)(C₂H₅)). This configuration creates a monomeric, volatile complex with idealized C₂v symmetry [2]. The EMA ligands balance steric bulk and electron donation: the ethyl groups enhance volatility, while methyl groups stabilize the metal center against decomposition. Nuclear magnetic resonance (NMR) studies confirm fluxional behavior in solution, where ligands rapidly exchange positions via partial dissociation [4] [9]. This dynamic behavior facilitates low-temperature reactions crucial for thin-film growth. Compared to its dimethyl analog tetrakis(dimethylamido)zirconium (TDMAZ, Zr[N(CH₃)₂]₄), TEMAZ’s mixed alkyl groups provide superior thermal stability (decomposition onset >300°C) and reduced carbon contamination in deposited films [7]. Its structural attributes directly enable precise control in materials synthesis.
As a zirconium source, TEMAZ bridges molecular chemistry and functional materials. Its applications span two key domains:
Table 1: Key Physicochemical Properties of TEMAZ
Property | Value | Measurement Conditions |
---|---|---|
Molecular Formula | C₁₂H₃₂N₄Zr | - |
Molecular Weight | 323.63 g/mol | - |
Appearance | Light Yellow Liquid | 25°C |
Density | 1.049 g/mL | 25°C (lit.) |
Boiling Point | 81°C | At standard pressure |
Melting Point | Not determined | - |
Solubility | Non-aqueous solvents | Reacts with protic solvents |
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